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Compound of Interest

Compound Name: 1H-Indazole-7-sulfonamide

CAS No.: 160975-45-1

Cat. No.: B061884

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold, coupled with a sulfonamide moiety, represents a significant class of

compounds in medicinal chemistry, demonstrating a wide array of biological activities. This

guide provides a detailed comparison of the structure-activity relationships (SAR) of 1H-

indazole sulfonamides, focusing on their roles as C-C chemokine receptor 4 (CCR4)

antagonists and potential mitogen-activated protein kinase 1 (MAPK1) inhibitors. The

information presented is supported by quantitative data, detailed experimental protocols, and

visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery

and development.

Structure-Activity Relationship of 1H-Indazole
Sulfonamides as CCR4 Antagonists
A substantial body of research has focused on the development of 1H-indazole sulfonamides

as allosteric antagonists of CCR4, a key receptor in inflammatory responses and cancer. The

SAR studies reveal that substitutions at various positions on the indazole ring and the

sulfonamide group are critical for potent antagonist activity.
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A generalized structure of 1H-indazole sulfonamide CCR4 antagonists is depicted below,

highlighting key positions for modification.

A diagram summarizing the key structure-activity relationships of 1H-indazole sulfonamide

CCR4 antagonists.

Quantitative SAR Data for CCR4 Antagonists
The following table summarizes the in vitro activity of a series of 1H-indazole sulfonamides

against human CCR4, as measured by a GTPγS binding assay. The pIC50 values represent

the negative logarithm of the half-maximal inhibitory concentration.
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Compound
ID

R1 (N1-
substituent)

R3
(Sulfonamid
e)

R4 (C4-
substituent)

R6 (C6-
substituent)

pIC50
(GTPγS)

1
3-

cyanobenzyl

5-chloro-2-

thiophenesulf

onyl

OMe H 7.5[1]

2

3-

(acetamidom

ethyl)benzyl

5-chloro-2-

thiophenesulf

onyl

OMe H 8.2[1]

3

3-

(acetamidom

ethyl)benzyl

5-chloro-2-

thiophenesulf

onyl

OH H 8.1[1]

4

3-

(acetamidom

ethyl)benzyl

5-chloro-2-

thiophenesulf

onyl

OMe F 8.3[1]

5

3-

(acetamidom

ethyl)benzyl

2-

thiophenesulf

onyl

OMe H 7.1[1]

6

3-

(acetamidom

ethyl)benzyl

benzenesulfo

nyl
OMe H 6.8[1]

7
3-

methylbenzyl

5-chloro-2-

thiophenesulf

onyl

OMe H 7.0[1]

Key Observations from the Data:

N1-Substituent: The presence of an acetamidomethyl group at the meta position of the N1-

benzyl ring (Compound 2 vs. 1 and 7) significantly enhances potency.

N3-Sulfonamide Group: The 5-chloro-2-thiophenesulfonyl group (Compound 2 vs. 5 and 6) is

a key contributor to high affinity.
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C4-Substituent: Both methoxy and hydroxyl groups at the C4 position result in high potency

(Compounds 2 and 3).

C6-Substituent: Introduction of a small electron-withdrawing group like fluorine at the C6

position is well-tolerated and can slightly improve activity (Compound 4 vs. 2).

Comparison with Alternative CCR4 Antagonists
1H-indazole sulfonamides represent a prominent class of small-molecule CCR4 antagonists.

However, other scaffolds have also been explored. The following table provides a comparison

with some alternative CCR4 antagonists.

Compound
Class

Example
Compound

Target Assay IC50 / Ki

1H-Indazole

Sulfonamide
GSK2239633A Human CCR4 GTPγS pIC50 = 8.2

Thiazolopiperidin

yl urea
AZD-2098 Human CCR4 Chemotaxis IC50 = 10 nM

Pyrazine

Sulfonamide

Compound 12

(AstraZeneca)
Human CCR4

Radioligand

Binding
Ki = 2.5 nM

Humanized

Monoclonal

Antibody

Mogamulizumab Human CCR4 ADCC
EC50 = 0.1-1

µg/mL

Structure-Activity Relationship of 1H-Indazole
Sulfonamides as MAPK1 Inhibitors
The exploration of 1H-indazole sulfonamides as MAPK1 (also known as ERK2) inhibitors is an

emerging area of research. While extensive SAR data is not as readily available as for CCR4

antagonists, initial studies suggest potential for this class of compounds in cancer therapy by

targeting the MAPK signaling pathway.
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A simplified diagram of the MAPK/ERK signaling pathway, a target for 1H-indazole

sulfonamides.

Quantitative Data for MAPK1 Inhibitors
A recent study synthesized and evaluated a 1H-indazole sulfonamide and its amino derivative

for their potential to inhibit MAPK1. The binding affinities were predicted using molecular

docking studies.

Compound ID Structure
Predicted Binding Energy
(kcal/mol)

8

1-((2-chloro-5-

methoxyphenyl)sulfonyl)-5-

nitro-1H-indazole

-7.55[2]

9

1-((2-chloro-5-

methoxyphenyl)sulfonyl)-1H-

indazol-5-amine

-8.34[2]

Key Observation:

The reduction of the nitro group at the C5-position to an amino group significantly enhanced

the predicted binding affinity to MAPK1, suggesting that an electron-donating group at this

position is favorable for interaction with the enzyme's active site.[2]

Comparison with Alternative MAPK1 Inhibitors
Numerous small-molecule inhibitors targeting the MAPK pathway, including direct MAPK1/2

inhibitors, have been developed. The table below compares the 1H-indazole sulfonamides with

other known MAPK1/2 inhibitors.
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Compound
Class

Example
Compound

Target Assay IC50 / Ki

1H-Indazole

Sulfonamide
Compound 9 MAPK1 Docking

Binding Energy =

-8.34 kcal/mol[2]

Pyridinyl-

imidazol
SB203580

p38 MAPK (also

inhibits ERK2 at

higher

concentrations)

Kinase Assay
IC50 ≈ 50 µM for

ERK2

Benzofuran
Ulixertinib (BVD-

523)
ERK1/2 Kinase Assay IC50 < 1 nM

Pyrrolopyridinon

e
GDC-0994 ERK1/2 Kinase Assay

IC50 = 1.1 nM

(ERK1), 0.3 nM

(ERK2)

Experimental Protocols
Detailed methodologies for the key assays cited are provided below to ensure reproducibility

and aid in the design of future experiments.

CCR4 Radioligand Competition Binding Assay
This assay is used to determine the affinity of test compounds for the CCR4 receptor by

measuring their ability to displace a radiolabeled ligand.

Materials:

HEK293 cell membranes expressing human CCR4

[¹²⁵I]-CCL22 (Radioligand)

Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4

Test compounds (1H-indazole sulfonamides and alternatives)

Non-specific binding control (e.g., a high concentration of an unlabeled CCR4 antagonist)
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96-well filter plates (e.g., Millipore Multiscreen)

Scintillation counter and scintillation fluid

Procedure:

Prepare serial dilutions of the test compounds in binding buffer.

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound dilution, and 50 µL

of [¹²⁵I]-CCL22 (at a final concentration close to its Kd).

Initiate the binding reaction by adding 50 µL of the CCR4-expressing cell membrane

preparation (typically 5-10 µg of protein per well).

For total binding wells, add 50 µL of binding buffer instead of the test compound.

For non-specific binding wells, add 50 µL of the non-specific binding control.

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

Wash the filters three times with 200 µL of ice-cold wash buffer (binding buffer without BSA).

Allow the filters to dry, then add scintillation fluid to each well.

Count the radioactivity in a scintillation counter.

Calculate the percentage of specific binding for each concentration of the test compound and

determine the IC50 value by non-linear regression analysis. The Ki value can then be

calculated using the Cheng-Prusoff equation.

In Vitro MAPK1 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by

the MAPK1 enzyme.

Materials:
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Recombinant active human MAPK1 (ERK2) enzyme

Myelin basic protein (MBP) or a specific peptide substrate

Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

[γ-³²P]ATP or [γ-³³P]ATP

Test compounds (1H-indazole sulfonamides and alternatives)

10% Trichloroacetic acid (TCA) or phosphocellulose paper

Scintillation counter and scintillation fluid

Procedure:

Prepare serial dilutions of the test compounds in the kinase assay buffer.

In a 96-well plate, add 10 µL of the test compound dilution, 10 µL of the substrate solution

(e.g., MBP at 0.5 mg/mL), and 10 µL of the MAPK1 enzyme (e.g., 10 ng/well).

Pre-incubate the plate at 30°C for 10 minutes.

Initiate the kinase reaction by adding 10 µL of [γ-³²P]ATP solution (final concentration

typically 10-50 µM).

Incubate the reaction at 30°C for 20-30 minutes.

Terminate the reaction by adding 50 µL of 10% TCA to precipitate the proteins, or by spotting

the reaction mixture onto phosphocellulose paper.

If using TCA precipitation, filter the contents of each well through a filter plate and wash with

5% TCA.

If using phosphocellulose paper, wash the paper extensively with 0.75% phosphoric acid.

Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of kinase inhibition for each concentration of the test compound

and determine the IC50 value by non-linear regression analysis.

Conclusion
The 1H-indazole sulfonamide scaffold has proven to be a versatile platform for the

development of potent and selective inhibitors of important drug targets. As CCR4 antagonists,

clear structure-activity relationships have been established, guiding the design of compounds

with high affinity. The exploration of this scaffold for MAPK1 inhibition is a promising and more

recent endeavor, with initial findings suggesting that modifications to the indazole ring can

significantly influence binding to the kinase. This guide provides a comparative overview to aid

researchers in the rational design and development of novel 1H-indazole sulfonamide-based

therapeutics. The detailed experimental protocols offer a foundation for the in vitro evaluation of

these and other small-molecule inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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